molecular formula C21H28N2O4 B271953 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

Katalognummer B271953
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: XICAXIOSXUOWSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide, also known as BAY 60-2770, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by scientists at Bayer AG in Germany and has since been the subject of numerous scientific studies.

Wirkmechanismus

2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 is a selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). By inhibiting sGC, this compound 60-2770 increases the levels of cGMP in cells, which can lead to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
This compound 60-2770 has been shown to have a number of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. It has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 in lab experiments is its selectivity for sGC, which can help to reduce off-target effects. However, one limitation is that it can be difficult to obtain, as it is not widely available from commercial suppliers.

Zukünftige Richtungen

There are several potential future directions for research on 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770, including:
1. Further studies on its potential therapeutic applications, particularly in cardiovascular disease, pulmonary hypertension, and cancer.
2. Development of new synthetic methods for this compound 60-2770 that are more efficient and scalable.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound 60-2770, including its bioavailability, metabolism, and excretion.
4. Development of new sGC inhibitors based on the structure of this compound 60-2770, with improved selectivity and potency.
In conclusion, this compound 60-2770 is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a selective mechanism of action, inhibiting sGC and increasing cGMP levels in cells. It has been shown to have vasodilatory effects, anti-inflammatory effects, and anti-cancer properties. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound 60-2770 that could lead to new therapeutic applications and improved synthetic methods.

Synthesemethoden

The synthesis of 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 involves several steps, including the reaction of 2-methoxy-4-nitrophenol with tert-butylamine to form a nitro derivative. This is then reduced to the corresponding amine, which is reacted with 4-methylphenylacetic acid to form the final product.

Wissenschaftliche Forschungsanwendungen

2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 has been studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, pulmonary hypertension, and cancer. It has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow. It has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.

Eigenschaften

Molekularformel

C21H28N2O4

Molekulargewicht

372.5 g/mol

IUPAC-Name

2-[4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H28N2O4/c1-15-5-8-17(9-6-15)23-20(25)13-27-18-10-7-16(11-19(18)26-4)12-22-21(2,3)14-24/h5-11,22,24H,12-14H2,1-4H3,(H,23,25)

InChI-Schlüssel

XICAXIOSXUOWSA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CNC(C)(C)CO)OC

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CNC(C)(C)CO)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.